BenchChemオンラインストアへようこそ!

BERBAMINE

Calmodulin antagonism CaM-dependent ATPase Erythrocyte membrane assay

Berbamine is the definitive calmodulin (CaM) antagonist reference compound (IC50 = 60 μM against CaM-stimulated Ca²⁺-Mg²⁺-ATPase), essential for benchmarking novel CaM inhibitor candidates. Ranking among the least potent BBIQ alkaloids for NF-κB suppression, it serves as the ideal negative control in pathway-specific studies. Its defined intermediate lipophilicity makes it the preferred reference for membrane-interaction assays. High-purity berbamine is the prerequisite starting material for synthesizing BBMD-series Jak2/Stat3 inhibitors with enhanced antitumor activity. Select berbamine when experimental design demands a well-characterized baseline with minimal off-target NF-κB interference.

Molecular Formula C37H40N2O6
Molecular Weight 608.7 g/mol
Cat. No. B7818837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBERBAMINE
Molecular FormulaC37H40N2O6
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC
InChIInChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3
InChIKeyDFOCUWZXJBAUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Berbamine Procurement: Bisbenzylisoquinoline Alkaloid Specifications and Structural Baseline


Berbamine (BBM) is a naturally occurring bisbenzylisoquinoline (BBIQ) alkaloid with the molecular formula C37H40N2O6 and molecular weight of 608.72 g/mol, primarily isolated from Berberis species such as Berberis amurensis [1]. As a BBIQ compound, berbamine contains an 18-membered macrocyclic ring system formed by two oxygen bridges, a structural feature that distinguishes it from monobenzylisoquinoline alkaloids such as berberine and influences both its pharmacological profile and physicochemical properties [2]. Berbamine demonstrates calmodulin (CaM) antagonist activity with an IC50 of 60 μM against CaM-stimulated Ca2+-Mg2+-ATPase in human erythrocyte membranes, establishing it as a reference compound for CaM inhibition studies [3].

Why Berbamine Cannot Be Substituted with Generic Bisbenzylisoquinoline Alkaloids


Within the BBIQ alkaloid class, compounds sharing the same core scaffold exhibit markedly divergent biological activities due to variations in substitution patterns on the 7- and 12-positions of the macrocyclic ring system [1]. Direct comparative studies reveal that the rank order of suppressive potency on NF-κB expression in human T cells varies substantially: isotetrandrine consistently demonstrates the strongest inhibition across multiple cell types, whereas berbamine ranks among the least potent, with the order in PBMCs of dialysis patients being isotetrandrine > fangchinoline > tetrandrine > cepharanthine > dauricine > berbamine or armepavine [1]. Furthermore, lipophilicity and membrane binding affinities differ substantially among BBIQs—methoxyadiantifoline exhibits the highest lipophilicity, followed by tetrandrine, cycleanine, cepharanthine, fangchinoline, and berbamine [2]. These structure-dependent activity variations preclude generic substitution; selection of berbamine versus tetrandrine, fangchinoline, or cepharanthine must be driven by the specific target pathway and experimental objective.

Berbamine Quantitative Differentiation Evidence: Comparator-Based Performance Data


Berbamine Versus EBB Derivative: Calmodulin Antagonism IC50 Comparison in Human Erythrocyte Membranes

Berbamine exhibits calmodulin (CaM) antagonist activity with an IC50 of 60 μM against CaM-stimulated Ca2+-Mg2+-ATPase in human erythrocyte membranes, whereas its synthetic derivative O-(4-ethoxybutyl)-berbamine (EBB) demonstrates a 171-fold improvement with an IC50 of 0.35 μM [1]. EBB shows specificity for CaM-dependent pathways, with no effect on CaM-independent basal Ca2+-Mg2+-ATPase, Na+-K+-ATPase, or Mg2+-ATPase at 1.0 μM [1].

Calmodulin antagonism CaM-dependent ATPase Erythrocyte membrane assay

Berbamine Anti-CaM Potency Ranking Among Benzylisoquinoline Compounds in PDE Assay

In a study evaluating the anti-calmodulin potency of benzylisoquinoline compounds via their ability to antagonize CaM-stimulated cyclic nucleotide phosphodiesterase (CaM-PDE), the rank order among bisbenzylisoquinoline compounds was D3 > D2 berbamine > daurisoline > dauricine [1]. Berbamine demonstrated intermediate anti-CaM activity, with the most potent compound D3 exhibiting an IC50 of 2.8 μM [1]. The study established that anti-CaM activity correlates with hydrophobicity of the non-polar terminal region and that bisbenzylisoquinoline compounds possess greater anti-CaM potency than monobenzylisoquinoline compounds [1].

Phosphodiesterase Calmodulin antagonism Hydrophobicity

Berbamine NF-κB Suppressive Potency Ranking Among Seven BBIQ Alkaloids in Human T Cells

A comparative structure-activity relationship study evaluated the suppressive potencies of seven bisbenzylisoquinoline alkaloids on NF-κB expression and activation across four cellular systems [1]. Berbamine consistently ranked among the lowest potency compounds across all tested conditions. In MOLT-4 cells, the rank order by IC50 was isotetrandrine > cepharanthine > tetrandrine > dauricine > fangchinoline > berbamine or armepavine [1]. In PBMCs of dialysis patients, the order was isotetrandrine > fangchinoline > tetrandrine > cepharanthine > dauricine > berbamine or armepavine [1]. The study concluded that both 7- and 12-substitutions influence suppressive potency, with BBIQs containing an 18-membered ring formed by two oxygen bridges showing superiority to those with a single oxygen bridge [1].

NF-κB inhibition T-cell activation Immunomodulation

Berbamine Versus BBMD3 Derivative: Jak2 Autophosphorylation Inhibition and Antitumor Activity Comparison

A series of 13 synthetic berbamine derivatives (BBMDs) were evaluated for antitumor activity against human solid tumor cells, with BBMD3 identified as the most potent derivative [1]. BBMD3 exhibits over a 6-fold increase in biological activity compared to natural berbamine [1]. BBMD3 directly inhibits Jak2 autophosphorylation kinase activity in vitro with an IC50 of 0.69 μM, and at 15 μM strongly inhibits autophosphorylation of Jak2 kinase at Tyr1007/1008 sites in human melanoma cells within 4 hours of treatment [1]. Following Jak2 inhibition, BBMD3 blocks constitutive activation of downstream Stat3 signaling and down-regulates expression of Stat3 target proteins Mcl-1 and Bcl-xL [1].

Jak2/Stat3 signaling Kinase inhibition Melanoma

Berbamine Versus BBMD: Anti-Adipogenic IC50 and Hepatotoxicity Comparison in HepG2 Cells

In a high-content imaging screening assay evaluating effects on adipocyte differentiation, both berbamine (BBM) and its derivative berbamine dihydrochloride (BBMD) reduced lipid droplet formation by more than 50% [1]. Dose-dependent effects were observed, with IC50 values of 1.88 μM for BBM and 0.95 μM for BBMD [1]. Importantly, BBM induced mild HepG2 cell injury in a drug-induced liver injury assay, whereas BBMD did not exhibit hepatotoxicity at concentrations up to 40 μM [1].

Anti-adipogenesis Lipid droplet formation Hepatotoxicity

Berbamine Lipophilicity and Membrane Binding Ranking Among Eight BBIQ Alkaloids

A comparative study evaluated the relative lipophilicity and phosphatidylcholine vesicle binding of eight bisbenzylisoquinoline alkaloids, including tetrandrine, fangchinoline, berbamine, cepharanthine, tubocurine, curine, cycleanine, and methoxyadiantifoline [1]. Methoxyadiantifoline exhibited the highest lipophilicity, followed by tetrandrine, cycleanine, cepharanthine, fangchinoline, and berbamine, with tubocurine and curine being least lipophilic [1]. Relative binding affinities to dipalmitoyl-phosphatidylcholine lipid vesicles were consistent with the lipophilicity rank order [1]. Tetrandrine demonstrated the greatest binding affinity to rat alveolar macrophages, followed by methoxyadiantifoline and fangchinoline; no binding activity was detected for tubocurine or curine [1]. A statistical correlation between macrophage binding ability and antifibrotic activity was established [1].

Lipophilicity Membrane binding Antifibrotic

Berbamine Procurement Application Scenarios: Evidence-Based Research and Industrial Use Cases


Reference Standard for Calmodulin Antagonist Screening and SAR Studies

Berbamine is the established reference compound for calmodulin antagonist screening, with a well-characterized IC50 of 60 μM against CaM-stimulated Ca2+-Mg2+-ATPase in human erythrocyte membranes [1]. This baseline value enables quantitative benchmarking of novel CaM antagonist candidates such as EBB (IC50 = 0.35 μM, 171-fold improvement) [1]. In structure-activity relationship studies, berbamine occupies a defined intermediate position in the anti-CaM potency hierarchy (D3 > D2 berbamine > daurisoline > dauricine), providing a reference point for evaluating the impact of structural modifications on calmodulin antagonism [2].

Negative Control and Baseline for NF-κB Pathway Studies

Berbamine consistently ranks among the least potent BBIQ alkaloids for NF-κB suppression across multiple cellular systems, including MOLT-4 cells, MOLT-4/DNR cells, and PBMCs from both healthy subjects and dialysis patients [1]. This low intrinsic NF-κB inhibitory activity makes berbamine the appropriate negative control or baseline compound in experiments where minimal interference with NF-κB signaling is required, particularly when comparing against more potent BBIQs such as isotetrandrine or tetrandrine [1].

Starting Material and Reference for BBMD Derivative Synthesis and Validation

High-purity berbamine is the essential starting material for synthesizing the BBMD series of derivatives, including BBMD3 which exhibits over 6-fold enhanced antitumor activity and Jak2 kinase inhibition with IC50 = 0.69 μM [1]. Procurement of validated BBM is a prerequisite for reproducible synthesis and biological validation of these promising Jak2/Stat3 pathway inhibitors. Berbamine also serves as the reference baseline for anti-adipogenic screening, where BBMD demonstrates a 1.98-fold lower IC50 (0.95 μM vs. 1.88 μM) and absence of hepatotoxicity up to 40 μM compared to BBM [2].

Membrane Permeability Reference Compound in BBIQ Lipophilicity Studies

Berbamine exhibits moderate lipophilicity within the BBIQ alkaloid class, ranking below fangchinoline and tetrandrine but above tubocurine and curine in phosphatidylcholine vesicle binding assays [1]. This defined lipophilicity profile positions berbamine as a useful reference compound for evaluating membrane permeability and cellular uptake of BBIQ alkaloids in antifibrotic and other membrane-interaction studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for BERBAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.